molecular formula C8H7N3O2S B1416245 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde CAS No. 938459-16-6

5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

Cat. No. B1416245
CAS RN: 938459-16-6
M. Wt: 209.23 g/mol
InChI Key: KMBWSLQWLYHFMA-UHFFFAOYSA-N
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Description

“5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde” is a chemical compound with the empirical formula C8H7N3O2S. It has a molecular weight of 209.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of related compounds often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates .


Molecular Structure Analysis

The SMILES string of this compound is O=C([H])C1=CC=C(O1)SC2=NN=CN2C, which represents its molecular structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is soluble in acetone, forming a clear, colorless to faintly yellow solution .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure of compounds related to 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde have been explored. For example, Xu et al. (2006) synthesized a compound by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, examining its crystal structure in the triclinic system, revealing weak hydrogen bonds and C–H···π supramolecular interactions (Xu et al., 2006).

Role in Synthesis Reactions

5-Aryl-2-furaldehydes, such as the compound , have been used in synthesis reactions like the Biginelli reaction, which involves the reaction with ethyl acetoacetate or acetylacetone and (thio)-urea in the presence of FeCl3·6H2O (A. Vakhula et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . It is classified as a combustible solid .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that some related compounds have shown inhibitory activities against certain cancer cell lines . Additionally, the synthesis methods could be refined or new synthesis methods could be explored .

properties

IUPAC Name

5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-11-5-9-10-8(11)14-7-3-2-6(4-12)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBWSLQWLYHFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651049
Record name 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938459-16-6
Record name 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
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5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
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5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Reactant of Route 4
5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Reactant of Route 5
5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Reactant of Route 6
5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

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